9H-Tribenzo[b,d,f]azepine
CAS No.: 29875-73-8
Cat. No.: VC8096860
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
![9H-Tribenzo[b,d,f]azepine - 29875-73-8](/images/structure/VC8096860.png)
Specification
CAS No. | 29875-73-8 |
---|---|
Molecular Formula | C18H13N |
Molecular Weight | 243.3 g/mol |
IUPAC Name | 14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene |
Standard InChI | InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H |
Standard InChI Key | IMXOMGSWKLUAPZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for 9H-tribenzo[b,d,f]azepine is 14-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene, reflecting its complex tetracyclic architecture . The compound’s molecular formula, , corresponds to a planar structure with extended π-conjugation, as evidenced by its SMILES notation: C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24
. The InChIKey IMXOMGSWKLUAPZ-UHFFFAOYSA-N
provides a unique identifier for computational and database searches .
Synthesis and Reaction Pathways
Palladium-Catalyzed Decarboxylative Annulation
A landmark synthesis protocol, reported by Wang et al. (2020), employs 2-aminobenzoic acids and cyclic diaryliodonium salts under Pd(II) catalysis to construct the tribenzoazepine scaffold . Key steps include:
-
N-H Activation/Arylation: The carboxylic acid group in 2-aminobenzoic acids acts as a traceless directing group, facilitating palladium-mediated C–H activation at the ortho position.
-
π-Extended Decarboxylative Annulation: Sequential decarboxylation and cyclization yield the fused tetracyclic system with excellent regioselectivity .
This method achieves yields of 65–82% under optimized conditions (Pd(OAc)₂, Ag₂CO₃, DMA, 120°C), offering a step-economical route compared to traditional cross-coupling approaches .
Alternative Synthetic Strategies
Physicochemical Properties
Experimental and Calculated Data
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 243.3 g/mol | PubChem |
XLogP3 | 4.8 | Computed (XLogP3) |
Hydrogen Bond Donors | 1 | Cactvs |
Rotatable Bonds | 0 | Cactvs |
Topological Polar SA | 12.5 Ų | PubChem |
The high XLogP3 value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The absence of rotatable bonds implies conformational rigidity, a trait desirable in materials science applications .
Spectroscopic Characteristics
Although experimental spectra are scarce, computational predictions align with structural analogs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume